molecular formula C14H10O4 B1266150 4-(Benzoyloxy)benzoic acid CAS No. 28547-23-1

4-(Benzoyloxy)benzoic acid

Cat. No. B1266150
CAS RN: 28547-23-1
M. Wt: 242.23 g/mol
InChI Key: OUANAAHOQVMJCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzoyloxy)benzoic acid and related compounds has been explored through various chemical routes. A notable method involves the reaction of 4-chloro-1-butanol with specific solvents and catalysts to achieve high yields and purity levels. Another approach utilizes PEG 600 as a phase transfer catalyst in an aqueous medium to synthesize 4-propargyloxy benzoic acid, showcasing the versatility in synthetic methods for benzoic acid derivatives (Zha You-gui, 2010); (Xu Hong-yao, 2009).

Molecular Structure Analysis

The molecular and crystal structures of related benzoic acid derivatives have been detailed, revealing insights into their geometric configurations. For instance, compounds with cyanoalkoxybenzoic acid structures have been analyzed, showing monoclinic centrosymmetric space groups and specific unit cell parameters, highlighting the significance of hydrogen bonding in their structural formation (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. These reactions underscore the compound's reactive versatility and its ability to form various structural motifs under different conditions (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be significantly influenced by their molecular orientation and hydrogen bonding. Studies on liquid-crystalline benzoic acid derivatives reveal that their physical state, from crystalline to nematic phases, is dependent on temperature and molecular arrangement. These transitions are critical for applications in materials science, especially in the development of liquid crystal displays (Takashi Kato et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity in synthesis and their ability to form stable hydrogen-bonded dimers. The synthesis and functionalization of these compounds are critical for their application in various fields, including the development of new materials and potential therapeutic agents. The stability and reactivity of these compounds are influenced by their molecular structure, highlighting the importance of detailed molecular analysis in understanding their chemical behavior (M. Rad et al., 2016).

Scientific Research Applications

  • Food and Cosmetic Industry Applications

    • 4-(Benzoyloxy)benzoic acid, as a derivative of benzoic acid, is part of a range of compounds like alkyl esters and parabens used as preservatives in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).
  • Liquid Crystal Research

    • This compound is investigated in liquid crystalline studies. For instance, its derivatives show liquid crystalline behavior and structure phases which are affected by molecular shape and chemical segment incompatibility (Lose et al., 1998).
  • Synthesis and Characterization in Chemistry

    • It is used in the synthesis of new compounds for various applications. One study involves its use in preparing Schiff base compounds, which are then evaluated for biological activities against bacteria (Radi et al., 2019).
  • Antimicrobial Research

    • Derivatives of this compound are explored for their antimicrobial activities. For example, studies on benzoyl thioureides derived from it have shown specific antimicrobial activities against various bacterial and fungal strains (Drăcea et al., 2010).
  • Molecular Orientation and Stability Studies

    • Research on benzoic acid derivatives like 4-alkylbenzoic acids has been conducted to understand the effect of molecular orientation on the stability of hydrogen-bonded dimers, which is crucial for the development of liquid crystals (Kato et al., 1993).
  • Biosensor Development

    • This compound is also relevant in the development of biosensors. For example, a study on a biosensor for the detection of benzoic acid derivatives in yeast strains illustrates its application in microbial engineering and sustainability (Castaño-Cerezo et al., 2020).
  • Drug Delivery Research

    • Its derivatives are used in studies exploring drug delivery systems. For instance, research on complex formation between cyclodextrins and benzoic acid derivatives highlights their potential as drug carriers (Dikmen, 2021).
  • Polymeric Material Research

    • Synthesis and analysis of mesogen-linked cellulose acetates using derivatives of this compound have been conducted to explore their applications in creating lyotropic phases in polymer science (Wu et al., 2004).

Safety and Hazards

4-(Benzoyloxy)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Mode of Action

It is known that the compound can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It has been used in the preparation of other compounds, suggesting that it may play a role in various biochemical reactions .

Biochemical Analysis

Biochemical Properties

4-(Benzoyloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been studied extensively, revealing its potential as an anti-inflammatory agent . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses . The compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting the production of key proteins involved in cellular metabolism and function. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity, thereby regulating the expression of target genes involved in cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . The localization of this compound within subcellular compartments is crucial for understanding its mechanism of action and its role in regulating cellular processes.

properties

IUPAC Name

4-benzoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUANAAHOQVMJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067396
Record name Benzoic acid, 4-(benzoyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28547-23-1
Record name 4-(Benzoyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28547-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(benzoyloxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(benzoyloxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(benzoyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.3 ml (20.90 g, 149 mmol) of benzoyl chloride (Aldrich, purity 99%) are added dropwise over a period of 30 minutes with vigorous stirring to an ice-cooled solution of 20.00 g (145 mmol) of 4-hydroxybenzoic acid (Aldrich, purity 99%) and 12.00 g (300 mmol) of sodium hydroxide in 300 ml of distilled water and 30 ml of acetone. After a further 30 minutes, the mixture is acidified using concentrated hydrochloric acid and diluted with 750 ml of distilled water. The resultant white precipitate is filtered off and recrystallized from methanol/ethanol/ethyl acetate (450 ml+225 ml+300 ml).
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
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20 g
Type
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12 g
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reactant
Reaction Step Three
Name
Quantity
300 mL
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solvent
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30 mL
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0 (± 1) mol
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Reaction Step Four
Name
Quantity
750 mL
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Synthesis routes and methods II

Procedure details

138.1 g (1.0 mol) of para-hydroxybenzoic acid were first dissolved in 400 ml of water and 600 ml of isopropanol and this solution was admixed at 0 to 5° C. with 235.7 g of KOH solution (50% strength by weight aqueous solution, 2.1 mol). The resulting pH was 14. Metered into this solution over the course of one hour, then, at 0 to 5° C., were 140.4 g (1.0 mol) of benzoyl chloride, and the batch was stirred for 30 minutes at 0 to 5° C. thereafter. At the end of the after-stirring, the pH of the reaction mixture was 9.3. The reaction mixture was subsequently adjusted to a pH of 8 at 0 to 5° C. using 25.0 g of HCl solution (32% strength by weight aqueous solution), and the complete solution was heated to 55 to 60° C. and then adjusted to a pH of 1.5 to 3 using 100 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to 20 to 25° C. and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 220.5 g (91.0% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
138.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
235.7 g
Type
reactant
Reaction Step Two
Quantity
140.4 g
Type
reactant
Reaction Step Three
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Quantity
25 g
Type
reactant
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Name
Quantity
100 g
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reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

69.1 g (0.5 mol) of para-hydroxybenzoic acid were first dissolved in 200 ml of water and 300 ml of isopropanol and this solution was adjusted to a pH of 10.5 at 20 to 25° C. using 87.4 g of NaOH solution (32% strength by weight aqueous solution, 0.7 mol). Metered into this solution then at a pH of 10.5, over the course of three hours, were 70.2 g (0.5 mol) of benzoyl chloride. The pH was held at 10.5 using 40.5 g of NaOH solution (32% strength by weight aqueous solution, 0.324 mol), and the temperature was held at 20 to 25° C. The batch was stirred for one hour thereafter. Subsequently the reaction mixture was adjusted to a pH of 7 at 20 to 25° C. using 5.3 g of HCl solution (32% strength by weight aqueous solution) and adjusted to a pH of 1.5 to 3 at 65 to 70° C. using 60 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to room temperature (25° C.) and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 119.1 g (98.3% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
69.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
87.4 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5.3 g
Type
reactant
Reaction Step Five
Name
Quantity
60 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the molecular structure of 4-benzoyloxybenzoic acid in relation to its liquid crystalline properties?

A: 4-Benzoyloxybenzoic acid (BBA) exhibits liquid crystalline properties due to its molecular shape and ability to form dimers. The molecule has a rod-like structure with a calculated axial ratio (length to diameter) of 5.8 []. This rod-like shape, combined with its ability to form hydrogen-bonded dimers [], promotes the ordered arrangement characteristic of liquid crystal phases.

Q2: How does the presence of 4-acetoxybenzoic acid influence the thermal behavior of 4-benzoyloxybenzoic acid?

A: The binary phase diagram of 4-benzoyloxybenzoic acid and 4-acetoxybenzoic acid reveals an eutectic point at 175°C []. This indicates that mixtures of these two compounds will melt at a lower temperature than either pure compound. This has implications for processing and potential applications where a lower melting point is desirable.

Q3: Beyond its liquid crystalline properties, what other applications have been explored for 4-benzoyloxybenzoic acid?

A: 4-Benzoyloxybenzoic acid has been investigated as a building block for mesogen-linked cellulose acetates []. These modified cellulose materials exhibited cholesteric lyotropic phases in dichloroacetic acid, opening possibilities for applications in areas like optical films and sensors.

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